2-(p-Tolyl)benzamide
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(p-Tolyl)benzamide can be achieved through several methods. One common approach involves the acylation of 4-methylbenzenamine (p-toluidine) with benzoyl chloride in the presence of a base such as pyridine or triethylamine. The reaction typically proceeds under reflux conditions, and the product is purified by recrystallization.
Another method involves the direct condensation of benzoic acid with 4-methylbenzenamine under ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth . This method is considered green and efficient, providing high yields of the desired product.
Industrial Production Methods
Industrial production of this compound may utilize continuous flow processes to enhance efficiency and scalability. For instance, a microreactor system can be employed to optimize reaction conditions and achieve high yields within a short reaction time .
Chemical Reactions Analysis
Types of Reactions
2-(p-Tolyl)benzamide undergoes various chemical reactions, including:
Oxidation: The methyl group on the phenyl ring can be oxidized to form a carboxylic acid derivative.
Reduction: The amide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3).
Major Products Formed
Oxidation: 4-Methylbenzoic acid derivative.
Reduction: 4-Methylphenylamine.
Substitution: Various substituted benzamides depending on the electrophile used.
Scientific Research Applications
2-(p-Tolyl)benzamide has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and heterocycles.
Biology: It is used in the study of enzyme inhibitors and receptor ligands.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-(p-Tolyl)benzamide depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor ligand, interacting with specific molecular targets and pathways. For example, it can bind to the active site of an enzyme, blocking its activity and thereby exerting its biological effects .
Comparison with Similar Compounds
Similar Compounds
4-Bromo-N-(2-methylphenyl)benzamide: Similar structure with a bromine substituent.
N-(3-Amino-4-methylphenyl)benzamide: Contains an amino group instead of a methyl group
Uniqueness
2-(p-Tolyl)benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methyl group can influence the compound’s reactivity and interaction with biological targets, making it a valuable scaffold in drug design and other applications.
Properties
Molecular Formula |
C14H13NO |
---|---|
Molecular Weight |
211.26 g/mol |
IUPAC Name |
2-(4-methylphenyl)benzamide |
InChI |
InChI=1S/C14H13NO/c1-10-6-8-11(9-7-10)12-4-2-3-5-13(12)14(15)16/h2-9H,1H3,(H2,15,16) |
InChI Key |
IDXMMWSJDMRAMN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC=CC=C2C(=O)N |
Origin of Product |
United States |
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